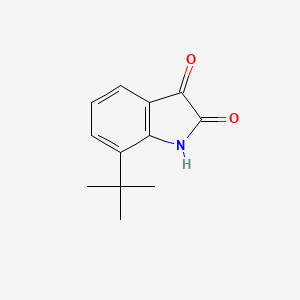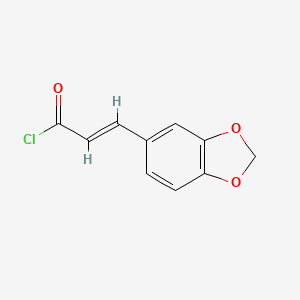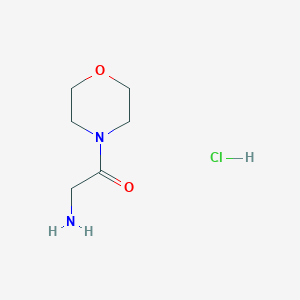
2-Amino-1-morpholinoethanone hydrochloride
概要
説明
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. Paper describes a practical and high-yielding synthesis of chiral 1,2-amino alcohols using arylglyoxals and pseudoephedrine auxiliary, catalyzed by a Brønsted acid. This method avoids the use of precious metals and ligands, making it economically advantageous. The morpholine ring in this study is converted into 1,2-amino alcohols in a two-step protocol, which could be related to the synthesis of 2-amino-1-morpholinoethanone hydrochloride.
In paper , substituted morpholin-2-one derivatives are synthesized from commercially available N-protected amino acids. This process involves an intramolecular hydroamination reaction catalyzed by trifluoromethanesulfonic acid, which is metal-free and practical, yielding good to excellent results. This method could potentially be adapted for the synthesis of 2-amino-1-morpholinoethanone hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The papers provided do not directly analyze the molecular structure of 2-amino-1-morpholinoethanone hydrochloride, but they do discuss morpholinone products and morpholinediones, which share structural similarities. These compounds are likely to exhibit similar chemical behavior due to the presence of the morpholine ring.
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can be quite diverse. Paper outlines a process for preparing optically active 2,5-morpholinediones starting from optically active α-amino acids and α-hydroxy esters. This involves condensation, esterification, and cyclization steps, which are fundamental reactions in organic synthesis. These reactions could be relevant to the chemical transformations that 2-amino-1-morpholinoethanone hydrochloride might undergo, such as aminolysis or cyclization under acidic conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-amino-1-morpholinoethanone hydrochloride are not directly discussed in the provided papers, we can infer that morpholine derivatives generally have properties that make them suitable for use in pharmaceuticals and as chiral ligands. These properties may include solubility in organic solvents, stability under various reaction conditions, and the ability to participate in hydrogen bonding due to the presence of amino and hydroxyl groups.
科学的研究の応用
Sulfinamides as Protecting Groups
- Use in Synthesis of Morpholines : Sulfinamides have been effectively used as amine protecting groups in the synthesis of morpholines. This process involves converting 1,2-amino alcohols into morpholines, demonstrating the importance of 2-Amino-1-morpholinoethanone hydrochloride in synthesizing compounds like antidepressants (Fritz et al., 2011).
Beta-Adrenoceptor Stimulants
- Stimulant Properties : A study on the beta-adrenoceptor stimulant properties of various compounds highlights the relevance of morpholino derivatives in cardiac stimulation, showcasing the potential of 2-Amino-1-morpholinoethanone hydrochloride in this field (Barlow et al., 1981).
Antibacterial Activity
- Antibacterial Compounds : Research on tertiary aminoalkanols hydrochlorides, including morpholin-4-yl derivatives, revealed their potential antibacterial properties, indicating the importance of 2-Amino-1-morpholinoethanone hydrochloride in developing new antibacterial agents (Isakhanyan et al., 2014).
Antitumor Activity
- Antitumor Applications : Studies also show the application of morpholine hydrochlorides in antitumor activity. This highlights the potential of 2-Amino-1-morpholinoethanone hydrochloride in cancer research and treatment (Isakhanyan et al., 2016).
Asymmetric Synthesis of Chiral Compounds
- Chiral 1,2-Amino Alcohols and Morpholin-2-ones : The compound plays a role in the asymmetric synthesis of chiral compounds, which are critical in drug development and various chemical syntheses (Powell & Walczak, 2018).
Catalysis and Synthesis
- Catalytic Applications : The compound's derivatives have been used in various catalytic reactions, demonstrating its versatility in chemical synthesis (Knight et al., 2019).
Safety And Hazards
The safety information for 2-Amino-1-morpholinoethanone hydrochloride includes several precautionary statements. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Suitable personal protective equipment, including gloves and eye protection, should be worn . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
特性
IUPAC Name |
2-amino-1-morpholin-4-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMVLMPXYUXCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485023 | |
| Record name | 2-Amino-1-(morpholin-4-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-morpholinoethanone hydrochloride | |
CAS RN |
24152-96-3 | |
| Record name | Ethanone, 2-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(morpholin-4-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

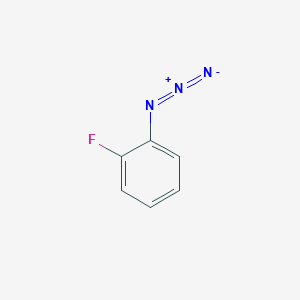
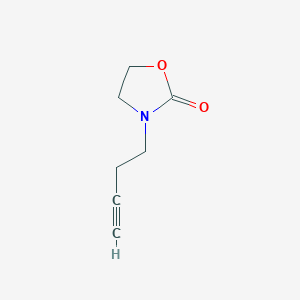

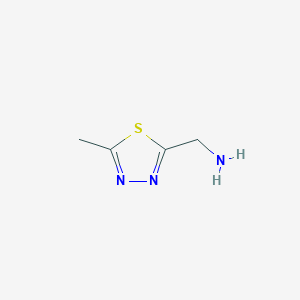
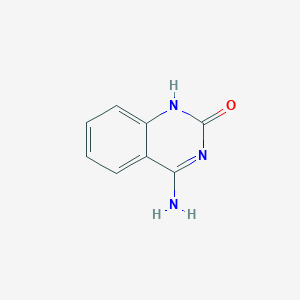
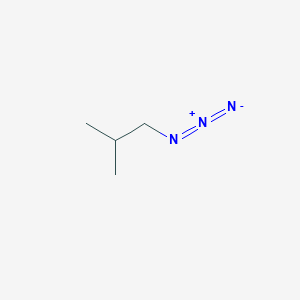
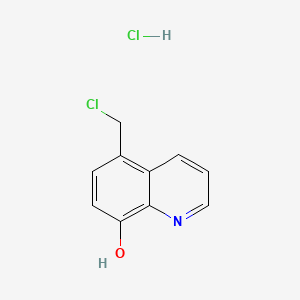
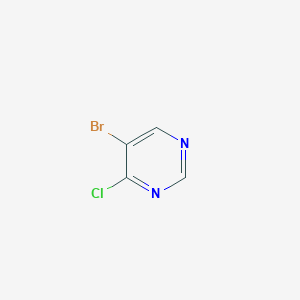
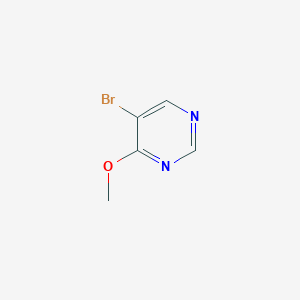
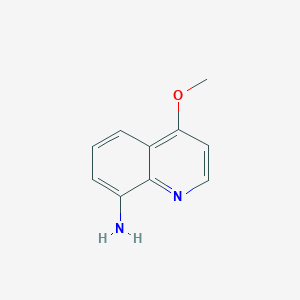
![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)
